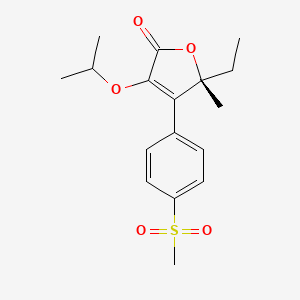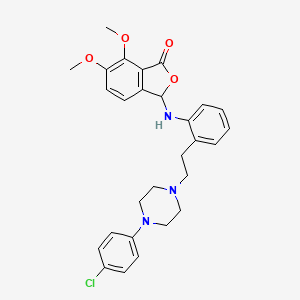
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isobenzofuranone core, a piperazine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group.
Pyrazoline Derivatives: Compounds with a nitrogen-based hetero-aromatic ring structure, similar to the piperazine ring in the target compound.
Uniqueness
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is unique due to its combination of an isobenzofuranone core, a piperazine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
90494-56-7 |
|---|---|
Molekularformel |
C28H30ClN3O4 |
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
3-[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C28H30ClN3O4/c1-34-24-12-11-22-25(26(24)35-2)28(33)36-27(22)30-23-6-4-3-5-19(23)13-14-31-15-17-32(18-16-31)21-9-7-20(29)8-10-21/h3-12,27,30H,13-18H2,1-2H3 |
InChI-Schlüssel |
PUYIQNLRVBDGSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3CCN4CCN(CC4)C5=CC=C(C=C5)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




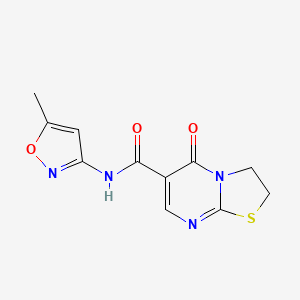
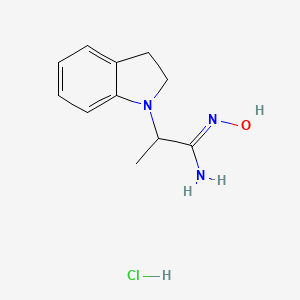
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
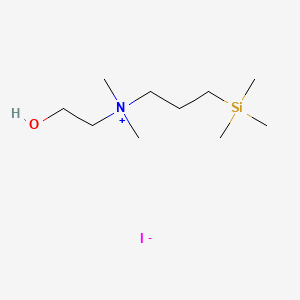
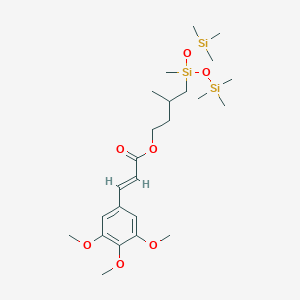
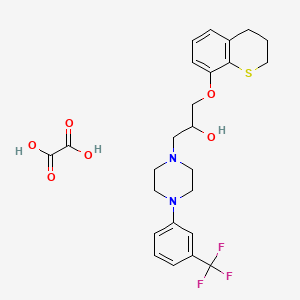

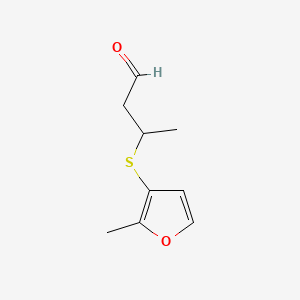
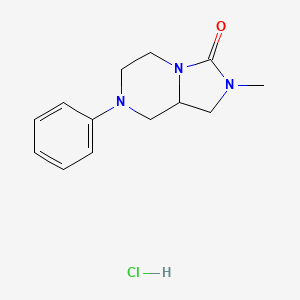
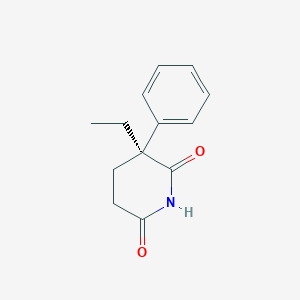
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
